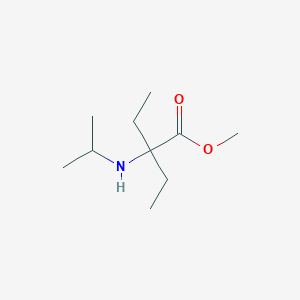

Methyl 2-ethyl-2-(isopropylamino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-ethyl-2-(isopropylamino)butanoate, also known as Mexedrone, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that is structurally similar to other cathinone derivatives, such as mephedrone and methylone. Mexedrone has gained popularity among recreational drug users due to its stimulant properties and euphoric effects. However, its potential for abuse and toxicity has raised concerns among the scientific community.

Aplicaciones Científicas De Investigación

Polymer Science

Research conducted by Xia et al. (2005) on the thermal response of narrow-disperse poly(N-isopropylacrylamide) (PNIPAM) prepared by atom transfer radical polymerization highlights the significance of methyl propionate end groups in polymers. The study found that these end groups significantly influence the phase transition temperature of PNIPAM, a polymer known for its temperature-sensitive properties useful in biomedical applications (Xia et al., 2005).

Biofuels

In the context of biofuels, research by Hoppe et al. (2016) on tailor-made fuels from biomass evaluated the potentials of 2-butanone (methyl ethyl ketone - MEK) and 2-methylfuran as pure fuels in direct injection spark ignition engines. The study suggests that 2-butanone shows promise due to its superior characteristics compared to conventional gasoline and ethanol, particularly in terms of combustion stability and knock resistance (Hoppe et al., 2016).

CO2 Capture

A study on the synthesis of new amines for enhanced carbon dioxide (CO2) capture by Singto et al. (2016) explored how the chemical structure of tertiary amines affects their CO2 capture performance. The research highlighted the importance of functional groups in determining the equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration of CO2. This study underscores the potential of using structurally varied amines in developing efficient CO2 capture technologies (Singto et al., 2016).

Propiedades

IUPAC Name |

methyl 2-ethyl-2-(propan-2-ylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-6-10(7-2,9(12)13-5)11-8(3)4/h8,11H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFGJODLOENMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OC)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethyl-2-(isopropylamino)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)

![4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2753379.png)

![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

methanone](/img/structure/B2753386.png)

![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)

![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)

![1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2753399.png)